

# (Rac)-SHIN2 toxicity and tolerability in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | (Rac)-SHIN2 |           |
| Cat. No.:            | B10856881   | Get Quote |

# **Technical Support Center: (Rac)-SHIN2**

This technical support center provides guidance and answers to frequently asked questions regarding the toxicity and tolerability of **(Rac)-SHIN2** in animal studies. The information is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is (Rac)-SHIN2 and what is its mechanism of action?

A1: **(Rac)-SHIN2** is a racemic mixture of the pyranopyrazole compound SHIN2. SHIN2 acts as a dual inhibitor of the enzymes serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2). These enzymes are critical in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for cell proliferation and survival. The active enantiomer, (+)SHIN2, has been shown to be a potent inhibitor.

Q2: Is there any published data on the acute toxicity (e.g., LD50) of (Rac)-SHIN2 in animals?

A2: As of the latest review of published literature, there are no formal acute toxicity studies that have determined the LD50 (median lethal dose) of **(Rac)-SHIN2** in any animal model.

Q3: What is the maximum tolerated dose (MTD) of **(Rac)-SHIN2** in common animal models?







A3: Dedicated dose-escalation studies to determine the maximum tolerated dose (MTD) of **(Rac)-SHIN2** have not been published. However, in vivo efficacy studies using the active enantiomer, (+)SHIN2, have been conducted in mice at doses up to 200 mg/kg administered intraperitoneally (i.p.), which were reported to be well-tolerated in the context of those specific experiments.

Q4: What are the known toxicities or adverse effects of SHIN2 in animal studies?

A4: The publicly available information on the specific toxicities of SHIN2 is limited. One study noted that (+)SHIN2 was "generally well tolerated with modest hematological toxicity" in mice. [1] The same study reported a reversible decrease in thymus weight and cellularity.[1] Researchers should be aware of potential effects on hematological parameters and lymphoid organs. Given that SHMT2 inhibition affects nucleotide synthesis, tissues with high rates of cell proliferation, such as the bone marrow and gastrointestinal tract, could be susceptible to toxicity.

Q5: What is the recommended vehicle for in vivo administration of (Rac)-SHIN2?

A5: One published study describes the formulation of (+)SHIN2 for in vivo use in mice. It was prepared at a concentration of 20 mg/mL in a vehicle consisting of 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

## In Vivo Dosing Regimens of (+)SHIN2 in Mice

The following table summarizes dosing information from published preclinical efficacy studies. Note that these are not formal toxicology studies, but they provide an indication of doses and schedules that have been used and were reported to be tolerated in specific experimental contexts.



| Animal<br>Model                             | Compoun<br>d | Dose      | Route of<br>Administr<br>ation | Dosing<br>Schedule          | Vehicle                   | Reported<br>Observati<br>ons on<br>Tolerabilit<br>y                                                                 |
|---------------------------------------------|--------------|-----------|--------------------------------|-----------------------------|---------------------------|---------------------------------------------------------------------------------------------------------------------|
| C57BL/6<br>Mice                             | (+)SHIN2     | 200 mg/kg | Intraperiton<br>eal (i.p.)     | Single<br>dose              | 20%<br>HPβCD in<br>saline | Not<br>specified in<br>detail, used<br>for target<br>engageme<br>nt study.                                          |
| NOTCH1-<br>driven<br>murine T-<br>ALL model | (+)SHIN2     | 200 mg/kg | Not<br>specified               | 5-days ON,<br>2-days<br>OFF | Not<br>specified          | No<br>noticeable<br>toxicity<br>observed<br>when co-<br>administer<br>ed with<br>methotrexa<br>te (10<br>mg/kg).[2] |
| Mouse<br>primary T-<br>ALL model            | (+)SHIN2     | 200 mg/kg | Intraperiton eal (i.p.)        | Not<br>specified            | Not<br>specified          | Showed therapeutic activity.[1]                                                                                     |

# **Experimental Protocols**

In Vivo Target Engagement Study

- Animal Model: 10-14 week old male C57BL/6 mice with a surgically implanted catheter in the right jugular vein.[2]
- Compound Formulation and Administration: (+)SHIN2 was prepared at 20 mg/mL in a vehicle of 20% 2-hydroxypropyl-β-cyclodextrin in saline. A single dose of 200 mg/kg was administered via intraperitoneal (i.p.) injection.[2]



- Isotope Infusion: To assess target engagement, U-13C-Serine (30 mM in saline) was infused at a rate of 0.1 μL/min/g.[2]
- Sample Collection: Blood samples were collected at specified time points to analyze the isotopic labeling of serine and glycine.[2]

Antitumor Efficacy Study in a T-ALL Mouse Model

- Animal Model: NOTCH1-driven murine T-cell acute lymphoblastic leukemia (T-ALL) model.[2]
- Compound Administration: (+)SHIN2 was administered at 200 mg/kg, and methotrexate was administered at 10 mg/kg.[2]
- Dosing Schedule: A 5-days ON and 2-days OFF treatment schedule was implemented.[2]
- Endpoint: The primary endpoint was survival, and the combination treatment was monitored for noticeable toxicity.[2]

### **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of SHMT2 inhibition by (Rac)-SHIN2.





Click to download full resolution via product page

Caption: General workflow for in vivo toxicity assessment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Downregulating serine hydroxymethyltransferase 2 (SHMT2) suppresses tumorigenesis in human hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Rac)-SHIN2 toxicity and tolerability in animal studies].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856881#rac-shin2-toxicity-and-tolerability-in-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





